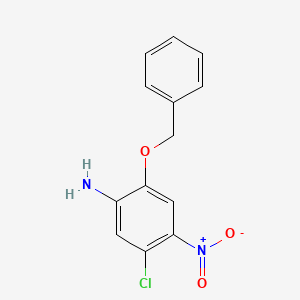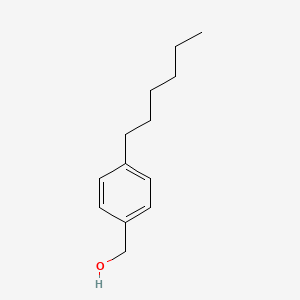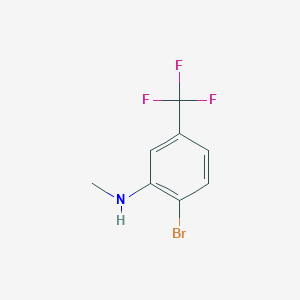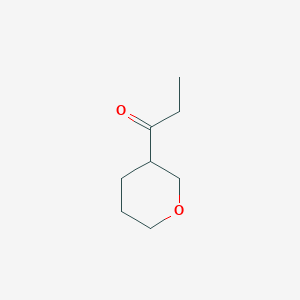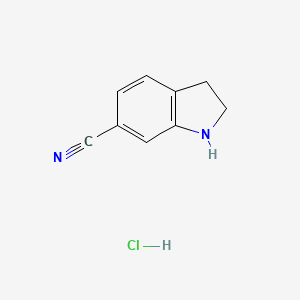
1-(2-Isopropylphenyl)piperazine
Vue d'ensemble
Description
“1-(2-Isopropylphenyl)piperazine” is a chemical compound with the molecular formula C13H20N2 . It is a type of piperazine, a class of organic compounds that consists of a six-membered ring containing two opposing nitrogen atoms .
Synthesis Analysis
The synthesis of piperazines has seen recent advances, particularly in the area of C–H functionalization . Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol .Molecular Structure Analysis
The molecular structure of “1-(2-Isopropylphenyl)piperazine” consists of 13 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms . The average mass is 204.311 Da and the monoisotopic mass is 204.162643 Da .Chemical Reactions Analysis
Piperazine compounds, including “1-(2-Isopropylphenyl)piperazine”, can undergo various chemical reactions. For instance, they can be determined in their formulations using the gravimetric method with 2,4,6-trinitrophenol (picric acid) . Other analytical methods include colorimetric, spectrophotometric techniques, and chromatographic methods like high-pressure liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography–mass spectrometry (LC-MS) .Applications De Recherche Scientifique
Synthesis and Chemical Structure
- Synthesis and Structure Analysis : Research on 1-(2,3-dichlorophenyl)piperazine, a related compound, demonstrates its synthesis through processes like alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis, with the structure confirmed by IR and 1H-NMR techniques (Quan, 2006), (Li Ning-wei, 2006).
Pharmacological Evaluation
- Pharmacological Properties : Novel derivatives of piperazines, including those with a similar structure to 1-(2-Isopropylphenyl)piperazine, have been synthesized and evaluated for antidepressant and antianxiety activities. For instance, compounds showed significant reduction in immobility times and displayed antianxiety activity in certain dosages (Kumar et al., 2017).
Bioactive Alkaloids
- Alkaloid Isolation and Cytotoxicity : Piperazirum, an alkylated piperazine similar to 1-(2-Isopropylphenyl)piperazine, was isolated from plant extracts and exhibited significant cytotoxicity against tumor cell lines in vitro (El-Desouky et al., 2007).
Structural Modifications and Receptor Activity
- Structural Modifications and Receptor Affinity : Studies on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamide derivatives, including 1-(2-isopropylphenyl)piperazine, focused on achieving compounds with suitable physicochemical properties for brain penetration. These compounds showed nanomolar range affinities for serotonin receptors, indicating potential in neurological applications (Leopoldo et al., 2008).
Antiproliferative Activity
- Antiproliferative Effects : A series of 1,2,4-triazine derivatives with piperazine amide moiety, structurally related to 1-(2-Isopropylphenyl)piperazine, were synthesized and showed promising antiproliferative effects against breast cancer cells, suggesting the potential use of similar piperazine derivatives in cancer therapy (Yurttaş et al., 2014).
Pharmacological Activity in Central Nervous System
- Central Pharmacological Activity : Piperazine derivatives, including compounds structurally similar to 1-(2-Isopropylphenyl)piperazine, have been researched for their central therapeutic applications, such as antipsychotic, antidepressant, and anxiolytic effects. This indicates a broad spectrum of potential therapeutic uses in treating various mental health disorders (Brito et al., 2018).
Mécanisme D'action
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . Piperazine is a GABA receptor agonist and binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
Piperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid that causes severe skin burns and eye damage. It may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled. It is also suspected of damaging fertility and the unborn child .
Orientations Futures
Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research may focus on the C–H functionalization of the carbon atoms of the piperazine ring , which could lead to the development of new piperazine derivatives with enhanced properties and applications.
Propriétés
IUPAC Name |
1-(2-propan-2-ylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11(2)12-5-3-4-6-13(12)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQVFOBGUYOMQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394137 | |
| Record name | 1-(2-isopropylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isopropylphenyl)piperazine | |
CAS RN |
119695-82-8 | |
| Record name | 1-(2-isopropylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

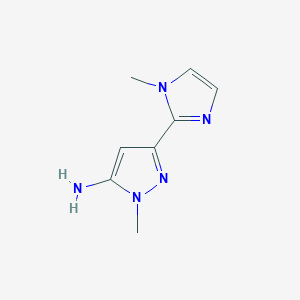
![2-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol](/img/structure/B3046036.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3046037.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3046038.png)
![N-(2-furylmethyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B3046040.png)
![3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B3046043.png)
